Tetrazepam-13C,d3 is a labeled derivative of tetrazepam, a compound belonging to the class of benzodiazepines. Benzodiazepines are widely recognized for their anxiolytic, muscle relaxant, and anticonvulsant properties. Tetrazepam itself is unique due to its cyclohexenyl substitution, which differentiates it from other benzodiazepines that typically contain a phenyl group. The compound is classified as an experimental small molecule and is primarily used in scientific research to study the pharmacological effects and mechanisms of benzodiazepines .
The synthesis of Tetrazepam-13C,d3 involves specific labeling techniques that incorporate carbon-13 and deuterium isotopes into the tetrazepam structure. This process typically employs multicomponent reactions, which are efficient for synthesizing tetrazole derivatives, including tetrazepam analogs. The most common method for synthesizing tetrazoles involves the reaction of azides with nitriles through 1,3-dipolar cycloaddition .
The molecular structure of Tetrazepam-13C,d3 can be described by its chemical formula with specific isotopic labeling. The incorporation of carbon-13 and deuterium alters the mass spectrum of the compound, making it useful for tracing studies in metabolic pathways.
The chemical reactivity of Tetrazepam-13C,d3 is similar to that of its non-labeled counterpart. It participates in various reactions typical for benzodiazepines, including:
The mechanism through which Tetrazepam-13C,d3 exerts its pharmacological effects involves binding to specific sites on GABA receptors in the central nervous system. As a benzodiazepine site agonist, it enhances the effect of gamma-aminobutyric acid (GABA), resulting in increased neuronal inhibition.
The physical and chemical properties of Tetrazepam-13C,d3 are largely consistent with those of standard tetrazepam:
The primary applications of Tetrazepam-13C,d3 lie in scientific research:
The synthesis of isotopically labeled benzodiazepines leverages multicomponent reactions (MCRs) to construct the core diazepine ring with high atom economy and step efficiency. The Ugi four-component reaction (Ugi-4CR) is pivotal for generating diverse 1,4-benzodiazepine scaffolds. This reaction integrates methyl anthranilate (amine component), isocyanides, aldehydes (e.g., N-Boc-α-amino-aldehydes), and carboxylic acids into a single synthetic step. Subsequent deprotection-cyclization steps yield functionalized benzodiazepines with up to four diversity points [2].
Key advantages include:
Table 1: Ugi-4CR-Derived 1,4-Benzodiazepine Yields
Compound | R₁ (Isocyanide) | R₂ (Carboxylic Acid) | Yield (%) |
---|---|---|---|
6a | tBu | Me | 41 |
6b | tBu | Cyclohexyl | 28 |
6c | Mesityl | Me | 16 |
6d | tBu | nPr | 20 |
Isotopic labeling of tetrazepam targets metabolic stability tracing and quantitative mass spectrometry applications. Two primary strategies are employed:
Carbon-13 Integration:
Deuterium Labeling:
Table 2: Performance of ¹³C-Glucose Tracers in Metabolic Flux Analysis
Tracer | Glycolytic Flux Precision (%) | Pentose Phosphate Flux Precision (%) |
---|---|---|
[1,2-¹³C₂]Glucose | 92 | 89 |
[1-¹³C]Glucose | 75 | 68 |
[U-¹³C₅]Glutamine | 84* | N/A |
*TCA cycle specificity
Catalyst selection critically impacts isotopic incorporation efficiency and yield:
Homogeneous Catalysis:
Heterogeneous Nanocatalysts:
Table 3: Catalyst Comparison for Benzodiazepine Synthesis
Catalyst | Reaction Conditions | Yield Range (%) | Reusability (Cycles) |
---|---|---|---|
ZnBr₂ | 60°C, DMF, 12h | 75-92 | 1 (homogeneous) |
CuFe₂O₄ NPs | Ball-milling, RT, 20min | 85-95 | 10 |
Separation Workflow:
Validation Methods:
Table 4: Analytical Validation Parameters for Tetrazepam-¹³C,d₃
Parameter | Method | Specification |
---|---|---|
Isotopic Purity | HRMS | ≥98% (M+3/M+6) |
Chemical Purity | LC-UV (254 nm) | ≥99.0% |
Positional ¹³C | ¹³C-NMR | C7, C9: ≥99% ¹³C enrichment |
LOD/LOQ | LC-MS/MS | 0.1 μg/mL / 0.3 μg/mL |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7